molecular formula C7H11ClFNO B13456639 4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride

4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride

Cat. No.: B13456639
M. Wt: 179.62 g/mol
InChI Key: NHACMXDECQNSOH-UHFFFAOYSA-N
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Description

4-Fluoro-1-azabicyclo[222]octan-3-one hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of 1-azabicyclo[222]octane, which is known for its unique bicyclic structure

Preparation Methods

The synthesis of 4-fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with a fluorinating agent. For example, the compound can be synthesized using hydrazine hydrate and potassium hydroxide in water and diethylene glycol under reflux conditions for 10 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophilic fluorinating reagent, where it donates a fluorine atom to other molecules. This reaction is facilitated by the presence of a catalytic N-oxyl radical, which abstracts a hydrogen atom from the target molecule, allowing the fluorine atom to be transferred .

Comparison with Similar Compounds

4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.

Properties

Molecular Formula

C7H11ClFNO

Molecular Weight

179.62 g/mol

IUPAC Name

4-fluoro-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

InChI

InChI=1S/C7H10FNO.ClH/c8-7-1-3-9(4-2-7)5-6(7)10;/h1-5H2;1H

InChI Key

NHACMXDECQNSOH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1(C(=O)C2)F.Cl

Origin of Product

United States

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